tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and iodine substituents on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available indole derivativesThe reaction conditions often involve the use of specific reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) on the indole ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Selectfluor: Used for fluorination.
Iodine monochloride (ICl): Used for iodination.
Palladium catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl or alkyl-substituted indole derivatives .
Scientific Research Applications
tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
Uniqueness
tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate is unique due to the presence of three different halogen atoms on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C13H12BrFINO2 |
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Molecular Weight |
440.05 g/mol |
IUPAC Name |
tert-butyl 7-bromo-4-fluoro-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrFINO2/c1-13(2,3)19-12(18)17-6-9(16)10-8(15)5-4-7(14)11(10)17/h4-6H,1-3H3 |
InChI Key |
ATRDYECPFZANOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)Br)F)I |
Origin of Product |
United States |
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